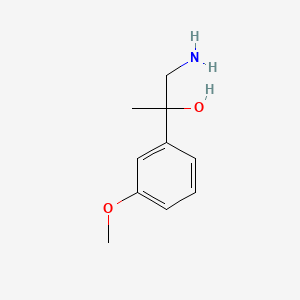

1-Amino-2-(3-methoxyphenyl)propan-2-ol

Description

Properties

IUPAC Name |

1-amino-2-(3-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(12,7-11)8-4-3-5-9(6-8)13-2/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLCAIQJWBJOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Methoxyacetophenone

One of the most common and effective methods to prepare this compound is via reductive amination of 3-methoxyacetophenone. This method involves reacting 3-methoxyacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or borane complexes.

- Reaction Conditions:

- Starting material: 3-methoxyacetophenone

- Amine source: Ammonia or primary amine

- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or borane-tetrahydrofuran (BH3-THF) complex

- Solvent: Typically methanol or tetrahydrofuran (THF)

- Temperature: Room temperature to mild heating

- Mechanism: The ketone group of 3-methoxyacetophenone condenses with ammonia to form an imine intermediate, which is subsequently reduced to the corresponding amino alcohol.

- Yield and Purification: Yields vary depending on reaction optimization but typically range from moderate to good (20–50%). Purification is commonly achieved by silica gel chromatography using methylene chloride/methanol mixtures.

This method allows for the direct introduction of the amino group at the α-position of the ketone, forming the desired this compound structure efficiently.

Cyanohydrin Formation Followed by Reduction

Another synthetic approach involves the formation of a cyanohydrin intermediate from 3-methoxyacetophenone, followed by reduction of the nitrile to the amine.

- Step 1: Cyanohydrin Formation

- Reagents: Trimethylsilyl cyanide (TMSCN) is added dropwise to 3-methoxyacetophenone under nitrogen atmosphere with a Lewis acid catalyst such as zinc iodide (ZnI2).

- Conditions: Room temperature, overnight stirring.

- Outcome: Formation of a cyanohydrin intermediate as a tan oil.

- Step 2: Reduction of Nitrile

- Reagents: Borane-THF complex (BH3-THF) is added to reduce the nitrile group to the primary amine.

- Follow-up: Acid work-up with hydrochloric acid to form the amine hydrochloride salt, then basification and extraction to isolate the free amine.

- Purification: Silica gel chromatography with methylene chloride/methanol solvent system.

- Yield: Approximately 24% isolated yield reported in similar syntheses with related methoxyphenyl derivatives.

This two-step method is advantageous for its ability to introduce the amino group stereospecifically if chiral catalysts or conditions are employed, but it requires careful handling of reagents and intermediate stability.

Nitroalkane Condensation Followed by Reduction

A classical synthetic route involves the Henry reaction (nitroaldol reaction) between 3-methoxybenzaldehyde and nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol.

- Step 1: Henry Reaction

- Reagents: 3-methoxybenzaldehyde, nitromethane, strong base (e.g., sodium hydroxide or potassium carbonate).

- Conditions: Room temperature or mild heating.

- Product: β-nitro alcohol or nitroalkene intermediate.

- Step 2: Reduction

- Reagents: Catalytic hydrogenation (H2 with Pd/C) or chemical reduction (e.g., LiAlH4).

- Outcome: Conversion of nitro group to amino group, yielding this compound.

- Advantages: This method allows access to the amino alcohol scaffold with potential for stereochemical control depending on catalysts used.

- Limitations: Requires careful control of reaction conditions to avoid side reactions and over-reduction.

Asymmetric Synthesis and Stereochemical Considerations

The chiral nature of this compound, particularly the (1S)-enantiomer, is critical for its biological activity and chemical behavior. Asymmetric synthesis strategies have been developed to directly yield the desired stereoisomer without the need for resolution.

- Asymmetric Reductive Amination: Use of chiral catalysts or chiral auxiliaries during reductive amination can induce enantioselectivity.

- Chiral Pool Synthesis: Starting from chiral building blocks such as amino acids or chiral alcohols to introduce stereochemistry.

- Enzymatic Methods: Biocatalytic reduction or amination using enzymes offers high stereoselectivity under mild conditions.

These approaches improve yield and reduce processing time by avoiding racemic mixtures and subsequent separation steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) | Stereochemical Control |

|---|---|---|---|---|---|

| Reductive Amination | 3-Methoxyacetophenone, NH3, NaBH3CN or BH3-THF | Direct amine introduction, mild conditions | Moderate yield, requires purification | 20–50 | Possible with chiral catalysts |

| Cyanohydrin Formation + Reduction | 3-Methoxyacetophenone, TMSCN, ZnI2, BH3-THF | Potential for stereospecific synthesis | Multi-step, sensitive intermediates | ~24 | Possible with chiral catalysts |

| Nitroalkane Condensation + Reduction | 3-Methoxybenzaldehyde, nitromethane, base, H2/Pd or LiAlH4 | Classical method, accessible reagents | Side reactions, careful control needed | Variable | Possible with chiral catalysts |

Research Findings and Practical Notes

- The reductive amination method is widely preferred in laboratory and industrial settings due to its operational simplicity and scalability.

- The cyanohydrin route, while more complex, allows for modification of reaction conditions to influence stereochemistry and functional group compatibility.

- Nitroalkane condensation is useful for exploratory synthesis but may require optimization for industrial application.

- Purification is typically achieved by silica gel chromatography using methylene chloride/methanol solvent systems, with yields depending on reaction conditions and scale.

- The presence of both hydrophilic (amino and hydroxyl) and hydrophobic (methoxyphenyl) groups in the molecule influences solubility and reactivity, important for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(3-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications of 1-Amino-2-(3-methoxyphenyl)propan-2-ol

This compound is an organic compound with the molecular formula . It features an amino group () attached to the second carbon of a propane ring, which also has a 3-methoxyphenyl group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Applications

This compound has several scientific research applications across different fields:

- Chemistry It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

- Biology The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

- Industry It is used in the production of various chemical products, including polymers and fine chemicals.

Synthesis of Complex Molecules

This compound is utilized as a chiral building block in the synthesis of complex molecules.

Potential Effects on Biological Systems

This compound is studied for its potential effects on biological systems, including enzyme interactions and receptor binding. The stereochemistry of the compound is crucial for its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Use in Cosmetics

Cosmetic polymers are used for the preparation of nanoparticles for the delivery of fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation .

Pharmaceutical Applications

This compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Other Aminopropanols

Mechanism of Action

1-Amino-2-(3-methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as 2-Amino-1-(2-methoxyphenyl)propane and 1-Amino-2-(4-methoxyphenyl)propan-2-ol. These compounds differ in the position of the methoxy group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Amino-2-(3-methoxyphenyl)propan-2-ol are best understood through comparison with analogs differing in substituents, aromatic systems, or functional groups. Below is a detailed analysis:

Substituent Variations on the Phenyl Ring

- Halogen-Substituted Analogs: 1-Amino-2-(4-bromophenyl)propan-2-ol (): Replacing the methoxy group with bromine increases molecular weight (230.105 g/mol vs. ~181.2 g/mol for the target compound) and introduces steric bulk. Bromine’s electron-withdrawing nature may reduce solubility compared to the electron-donating methoxy group. 1-Amino-2-(2-chlorophenyl)propan-2-ol (): Chlorine at the ortho position may hinder rotational freedom and alter binding affinity in biological systems due to steric effects.

- Fluorinated Derivatives: 1-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propan-2-ol (): The addition of trifluoromethyl groups significantly increases lipophilicity (logP) and metabolic stability, making it advantageous for pharmaceutical applications. This compound is available as a hydrochloride salt, enhancing its solubility in polar solvents .

Aromatic System Modifications

- Pyridinyl Derivatives: 1-Amino-2-(pyridin-2-yl)propan-2-ol (): Replacing the phenyl ring with pyridine introduces a basic nitrogen atom, altering hydrogen-bonding capacity and solubility. Synthesis yields for this analog reach 81%, suggesting efficient catalytic hydrogenation pathways . 1-Amino-2-(pyridin-3-yl)propan-2-ol (): The position of the nitrogen in the pyridine ring (para vs. meta) affects electronic distribution and intermolecular interactions, as reflected in its distinct NMR spectral data .

Functional Group Additions

- Spirobenzo-Fused Derivatives: 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol (): The addition of a methoxybenzyloxy side chain increases molecular complexity and steric hindrance, reflected in a lower synthesis yield (59%) compared to simpler analogs .

Data Table: Key Properties of Selected Analogs

Key Research Findings

- Synthetic Efficiency : Hydrogenation methods (e.g., using Pd/C catalysts) are effective for synthesizing propan-2-ol derivatives, though stereochemical purity remains a challenge in some cases .

- Fluorination Effects : Trifluoromethylated analogs exhibit enhanced pharmacokinetic properties, making them candidates for drug development .

Biological Activity

1-Amino-2-(3-methoxyphenyl)propan-2-ol, also known as a phenolic amino alcohol, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is structurally characterized by its amino and methoxy groups, which contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 3-methoxyphenyl compounds have demonstrated high radical scavenging activities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate these properties. In one study, the antioxidant activity of synthesized compounds was found to be approximately 1.4 times greater than that of ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity Comparison

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, compounds similar to this structure have shown cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that these compounds could significantly inhibit cell proliferation in a dose-dependent manner .

Case Study: Anticancer Effects

In a study assessing the cytotoxicity of phenolic compounds against U-87 and MDA-MB-231 cell lines, it was found that the tested compounds were more effective against U-87 cells. This suggests a potential pathway for developing targeted therapies using derivatives of this compound .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar phenolic compounds have been shown to possess significant antimicrobial effects against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and cancer proliferation pathways. The presence of the methoxy group enhances electron donation, which is crucial for radical scavenging activity.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-Amino-2-(3-methoxyphenyl)propan-2-ol, and what reaction conditions are critical for achieving high yield?

- Answer : The synthesis typically involves nucleophilic substitution or reduction processes. For example, introducing the amino group via reductive amination or catalytic hydrogenation under inert atmospheres (e.g., nitrogen) to prevent oxidation. Temperature control (e.g., 0–25°C) and solvent selection (polar aprotic solvents like DMF or THF) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers characterize the stereochemistry of this compound, and what analytical techniques are recommended?

- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can resolve enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, helps assign stereochemistry by analyzing coupling constants and NOE effects. X-ray crystallography provides definitive stereochemical confirmation .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

- Answer : The compound is stable under standard laboratory conditions (20–25°C, dry environments) but degrades under extreme pH, high temperatures (>100°C), or prolonged exposure to light. Store in amber vials with desiccants and avoid strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity and stereochemical outcomes in the synthesis of this compound derivatives?

- Answer : Regioselectivity is controlled by steric and electronic factors. For example, bulky bases (e.g., LDA) favor less hindered sites, while protic solvents stabilize intermediates via hydrogen bonding. Stereochemical outcomes depend on chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric epoxidation) or kinetic resolution. Optimizing solvent polarity and temperature (e.g., low temps for kinetic control) enhances enantiomeric excess .

Q. What experimental strategies can resolve contradictions in biological activity data observed for different stereoisomers of this compound?

- Answer :

- Enantiomer Separation : Use chiral chromatography or enzymatic resolution to isolate pure enantiomers.

- Activity Assays : Perform dose-response curves in cell-based assays (e.g., IC measurements) to compare potency.

- Computational Modeling : Molecular docking studies predict binding modes to receptors (e.g., GPCRs) and explain stereospecific effects .

Q. In enzyme interaction studies, how does the methoxyphenyl group in this compound contribute to binding affinity, and what techniques validate these interactions?

- Answer : The methoxy group participates in hydrogen bonding with catalytic residues (e.g., serine hydrolases) and π-π stacking with aromatic side chains (e.g., tyrosine). Techniques include:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (, ).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (, ).

- Fluorescence Quenching : Monitors conformational changes in enzymes upon ligand binding .

Key Methodological Recommendations

- Synthetic Optimization : Use continuous flow reactors () for scalable, high-yield synthesis.

- Interaction Studies : Combine SPR with molecular dynamics simulations to map binding pathways.

- Data Reconciliation : Cross-validate biological assays with orthogonal methods (e.g., LC-MS for metabolite profiling) to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.